molecular formula C11H16N2 B2538015 2-(Piperidin-2-ylmethyl)pyridine CAS No. 526183-26-6

2-(Piperidin-2-ylmethyl)pyridine

Cat. No.: B2538015
CAS No.: 526183-26-6
M. Wt: 176.263
InChI Key: QBMFPMWNMHUVNH-UHFFFAOYSA-N
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Description

2-(Piperidin-2-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-ylmethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidine acts as a nucleophile, displacing the chlorine atom from the pyridine ring.

Another method involves the reductive amination of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The piperidine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-ylmethyl)pyridine: Similar structure but lacks the piperidine moiety.

    2-(Piperidin-2-ylmethyl)quinoline: Contains a quinoline ring instead of a pyridine ring.

    2-(Piperidin-2-ylmethyl)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness

2-(Piperidin-2-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a piperidine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(piperidin-2-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1,3,5,7,11,13H,2,4,6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMFPMWNMHUVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526183-26-6
Record name 2-[(piperidin-2-yl)methyl]pyridine
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